(2E,5E)-5-(2-furylmethylene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, a furan ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of Furan and Naphthalene Groups: The furan and naphthalene groups are introduced through condensation reactions. The furan ring is often added via a Wittig reaction, while the naphthalene moiety is introduced through an imine formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and naphthalene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biology: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(PHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a phenyl group instead of a naphthalene moiety.
(2E,5E)-5-[(THIOPHEN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of the furan and naphthalene groups in (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts distinct electronic and steric properties, making it particularly interesting for specific applications in medicinal chemistry and materials science.
This detailed article provides a comprehensive overview of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H12N2O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-naphthalen-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12N2O2S/c21-17-16(11-15-6-3-9-22-15)23-18(20-17)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21)/b16-11+ |
InChI Key |
QOGUPQXCUZQZSV-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C3NC(=O)/C(=C\C4=CC=CO4)/S3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C3NC(=O)C(=CC4=CC=CO4)S3 |
Origin of Product |
United States |
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